An In-Depth Technical Guide to 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
This guide provides a comprehensive technical overview of 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, potential applications, and safety protocols.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity. 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a distinct molecule within the broad class of pyrazole derivatives. While a specific, dedicated CAS number for this exact compound is not readily found in major chemical databases, its structural analogues are well-documented. For the purpose of this guide, we will refer to its structural details as confirmed by its molecular formula and IUPAC name.
The core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This ring is substituted at various positions: a 4-tert-butylphenyl group at the 3-position, a phenyl group at the 1-position (on a nitrogen atom), and an amine group at the 5-position. The presence of the bulky, lipophilic tert-butyl group and the aromatic phenyl rings significantly influences the molecule's solubility, reactivity, and biological interactions.
Table 1: Physicochemical Properties of 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
| Property | Value | Source |
| Molecular Formula | C19H21N3 | [1] |
| Molecular Weight | 291.39 g/mol | Calculated |
| IUPAC Name | 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine | PubChem |
| Appearance | Expected to be an off-white to brown solid | [2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
| Predicted XlogP | 4.9 | [1] |
Rationale and Strategy for Synthesis
The synthesis of substituted pyrazoles like 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine can be approached through established methodologies in heterocyclic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a plausible and efficient synthetic route is the reaction between a substituted β-ketonitrile and phenylhydrazine.
The rationale for this choice lies in the high reactivity of the β-ketonitrile and the phenylhydrazine, leading to a regioselective cyclization to form the desired pyrazole ring system. The tert-butylphenyl group would be introduced via the starting β-ketonitrile, ensuring its placement at the 3-position of the pyrazole core.
Step-by-Step Synthetic Protocol
-
Synthesis of the β-Ketonitrile Intermediate: The synthesis commences with the Claisen condensation of 4-tert-butylacetophenone with a suitable cyano-ester, such as ethyl cyanoacetate, in the presence of a strong base like sodium ethoxide. This reaction yields the corresponding β-ketonitrile.
-
Cyclization with Phenylhydrazine: The purified β-ketonitrile is then reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated under reflux to drive the condensation and subsequent cyclization.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography to yield the final product, 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.
Caption: Synthetic workflow for 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine.
Potential Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine are actively being investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties. The structural motifs within this compound suggest potential interactions with enzymes such as cyclooxygenases (COX) or other targets within the inflammatory cascade.[3]
-
Anticancer Therapies: The pyrazole core is a key component of several kinase inhibitors used in oncology. The specific substitutions on this molecule could be tailored to target kinases involved in tumor growth and proliferation.[4][5]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are utilized in the development of herbicides and fungicides. The unique chemical properties of this compound could be harnessed for creating novel crop protection agents.[3][5]
-
Materials Science: The rigid, aromatic structure of this pyrazole derivative makes it a candidate for incorporation into polymers and coatings to enhance thermal stability and mechanical properties.[3]
